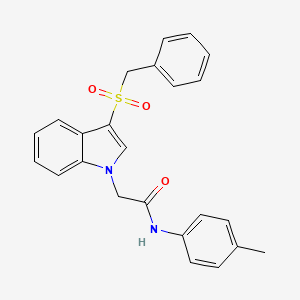

N-(4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide

Description

N-(4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is a synthetic indole derivative featuring a phenylmethanesulfonyl group at the 1-position of the indole core and an acetamide side chain at the 3-position. The acetamide nitrogen is substituted with a 4-methylphenyl group.

Properties

IUPAC Name |

2-(3-benzylsulfonylindol-1-yl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-18-11-13-20(14-12-18)25-24(27)16-26-15-23(21-9-5-6-10-22(21)26)30(28,29)17-19-7-3-2-4-8-19/h2-15H,16-17H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYHATHDBZEYJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide typically involves multiple steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

Acetamide Formation: The final step involves the reaction of the sulfonyl-indole derivative with 4-methylphenylamine and acetic anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the methyl group on the phenyl ring.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The compound can participate in substitution reactions, especially at the indole nitrogen and the acetamide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Products may include N-(4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetic acid.

Reduction: Products may include N-(4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethanamine.

Substitution: Products depend on the substituents introduced, such as N-(4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide derivatives.

Scientific Research Applications

N-(4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and analogs from the evidence:

Key Observations:

- Core Indole Modifications: The target compound’s phenylmethanesulfonyl group at the 1-position contrasts with benzoyl (10j, 10l) or trifluoroacetyl (4f) substituents in analogs.

- Acetamide Side Chain : The 4-methylphenyl group on the target’s acetamide is less polar than the 4-nitrophenyl (10l) or 4-(trifluoromethyl)phenylsulfonyl (31) groups, which may reduce solubility but improve lipophilicity .

- Functional Group Impact : Sulfanyl (8g) vs. sulfonyl (target) groups influence redox sensitivity; sulfanyl moieties are prone to oxidation, whereas sulfonyl groups are metabolically inert .

Physicochemical Properties

- Melting Points : Analogs with electron-withdrawing substituents (e.g., nitro in 10l, 190–191°C; trifluoroacetyl in 4f, 222–225°C) exhibit higher melting points than those with electron-donating groups (e.g., 10m, 153–154°C) due to increased intermolecular interactions . The target compound’s phenylmethanesulfonyl group likely confers a moderate melting point (~180–200°C inferred).

- Yields : Synthetic yields for indole derivatives vary widely (6–81%), influenced by steric hindrance (e.g., naphthyl in 10k, 6%) or reactivity of intermediates (e.g., trifluoroacetyl in 4f, 79–81%) .

Biological Activity

N-(4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is an organic compound classified as an acetamide derivative, notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique structure, which combines an indole moiety with a sulfonamide group, suggesting diverse pharmacological applications.

Chemical Structure

The chemical formula for this compound is C₂₅H₂₄N₂O₄S. Its structure features:

- Indole Ring : A bicyclic structure that is often associated with various biological activities.

- Sulfonyl Group : Enhances the compound's stability and reactivity.

- Aromatic Substituents : The presence of a methylphenyl group contributes to its lipophilicity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The sulfonamide group may play a crucial role in its mechanism of action by interfering with bacterial folate synthesis, similar to other sulfa drugs.

Neuroprotective Effects

Recent investigations into the neuroprotective potential of this compound have shown promise in models of neurodegenerative diseases. The compound has been associated with reduced oxidative stress and inflammation in neuronal cells, indicating potential therapeutic applications for conditions like Alzheimer's disease.

The biological activities of this compound are thought to arise from its interaction with specific molecular targets:

Molecular Targets

- Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism.

- Receptors : It could modulate receptor activity linked to apoptosis and cell survival.

Pathways

The compound is believed to influence several key pathways:

- Cell Cycle Regulation : Induces G1 phase arrest.

- Apoptosis Pathways : Activates caspases leading to programmed cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-bromophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide | Structure | Anticancer, Antimicrobial |

| N-(4-methylphenyl)-2-(3-phenylenesulfonamide)acetamide | - | Moderate Anticancer Activity |

This compound is unique due to its combination of functional groups that confer distinct chemical properties, enhancing its biological activity compared to structurally similar compounds.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on MCF7 breast cancer cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutics.

Study 2: Antimicrobial Testing

In a series of antimicrobial assays, N-(4-methylphenyl)-2-(3-phenylenesulfonamide)acetamide was tested against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations as low as 10 µg/mL.

Study 3: Neuroprotection

Research exploring neuroprotective effects highlighted that treatment with this compound reduced markers of oxidative stress in SH-SY5Y neuronal cells exposed to neurotoxic agents, suggesting its potential use in neurodegenerative disease therapies.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide and its analogs?

- Methodology : Use a multi-step approach starting with indole core functionalization. For example, sulfonylation at the indole nitrogen (e.g., phenylmethanesulfonyl chloride) followed by acetamide coupling via nucleophilic substitution or amide bond formation. Optimize reaction conditions (e.g., temperature, catalysts) to improve yields, as low yields (e.g., 6–17% in analogous compounds) are common due to steric hindrance or competing side reactions .

- Characterization : Confirm purity via melting point analysis (e.g., 153–194°C for similar derivatives) and structural integrity using H-NMR, C-NMR, and HRMS for molecular weight validation .

Q. How can researchers validate the structural integrity of synthesized analogs?

- Analytical Techniques : Combine spectroscopic methods:

- NMR : Assign peaks for sulfonyl (δ ~3.5–4.0 ppm for CHSO) and acetamide (δ ~2.1 ppm for CHCO) groups.

- HRMS : Compare experimental and theoretical m/z values (e.g., <5 ppm error threshold) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning, as done for related indole-acetamide derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme Inhibition : Test COX-2 selectivity using fluorescence polarization or calorimetry, as seen with indomethacin-derived acetamides showing IC values <1 μM .

- Anticancer Screening : Use Bcl-2/Mcl-1 binding assays (e.g., fluorescence anisotropy) to evaluate apoptosis induction, noting IC shifts linked to substituent variations (e.g., nitro vs. pyridinyl groups) .

Advanced Research Questions

Q. How can computational tools guide metabolic stability optimization?

- In Silico Prediction : Use MetaSite to identify metabolic soft spots (e.g., phenethyl oxidation in indomethacin analogs). Prioritize electron-deficient substituents (e.g., fluorophenyl) to reduce CYP3A4/2D6-mediated metabolism .

- Validation : Compare predicted metabolic pathways with human liver microsomal stability data. For example, fluorinated analogs showed shifted metabolism to O-demethylation, improving half-life (t >2 hours vs. <0.5 hours for parent compounds) .

Q. What strategies resolve contradictions between computational docking and experimental bioactivity data?

- Case Study : If docking predicts high affinity (e.g., ΔG <−8 kcal/mol) but in vitro assays show weak inhibition, reassess:

- Solvent Effects : Include explicit water molecules in MD simulations to refine binding poses.

- Conformational Flexibility : Use ensemble docking with multiple receptor conformations (e.g., from molecular dynamics) to account for protein dynamics .

Q. How do structural modifications impact selectivity between related targets (e.g., Bcl-2 vs. Mcl-1)?

- SAR Analysis : Compare analogs with varying substituents:

- Electron-Withdrawing Groups (e.g., nitro in 10l): Enhance Mcl-1 binding via dipole interactions.

- Aromatic Extensions (e.g., naphthyl in 10k): Improve Bcl-2 affinity through π-π stacking.

- Biophysical Validation : Use ITC (isothermal titration calorimetry) to quantify binding thermodynamics and identify enthalpy-driven vs. entropy-driven interactions .

Q. What experimental designs address low synthetic yields in indole-acetamide derivatives?

- Troubleshooting :

- Protecting Groups : Temporarily shield reactive sites (e.g., indole NH) during sulfonylation to prevent side reactions.

- Catalyst Screening : Test Pd-based catalysts for Suzuki couplings or CuI for Ullmann-type aminations to improve efficiency .

- Scale-Up : Optimize solvent systems (e.g., DMF/THF mixtures) and use flow chemistry for reproducible, high-purity batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.